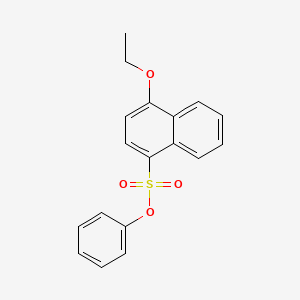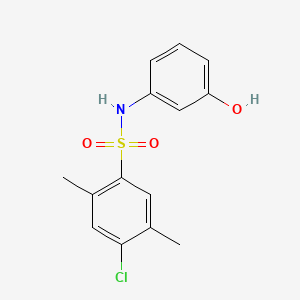
4-chloro-N-(3-hydroxyphenyl)-2,5-dimethylbenzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-(3-hydroxyphenyl)-2,5-dimethylbenzene-1-sulfonamide is an organic compound with the molecular formula C12H10ClNO3S It is a sulfonamide derivative, which means it contains a sulfonamide functional group attached to an aromatic ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(3-hydroxyphenyl)-2,5-dimethylbenzene-1-sulfonamide typically involves the reaction of 4-chloro-2,5-dimethylbenzenesulfonyl chloride with 3-aminophenol. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered to improve the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
4-chloro-N-(3-hydroxyphenyl)-2,5-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
科学的研究の応用
4-chloro-N-(3-hydroxyphenyl)-2,5-dimethylbenzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antibacterial or antifungal agent due to its sulfonamide moiety.
Materials Science: It can be used in the synthesis of polymers and other materials with specific properties.
Biological Research: It is used as a tool compound to study enzyme inhibition and protein interactions.
Industrial Applications: It can be used in the production of dyes, pigments, and other chemical intermediates.
作用機序
The mechanism of action of 4-chloro-N-(3-hydroxyphenyl)-2,5-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. In medicinal chemistry, sulfonamides are known to inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication. The compound may also interact with other proteins and enzymes, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 4-chloro-N-(3-hydroxyphenyl)benzenesulfonamide
- N-(3-chloro-4-hydroxyphenyl)acetamide
- 2-chloro-N-(4-hydroxyphenyl)acetamide
Uniqueness
4-chloro-N-(3-hydroxyphenyl)-2,5-dimethylbenzene-1-sulfonamide is unique due to the presence of both the chloro and hydroxy groups on the aromatic ring, as well as the dimethyl substitution. These structural features can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
特性
分子式 |
C14H14ClNO3S |
|---|---|
分子量 |
311.78 |
IUPAC名 |
4-chloro-N-(3-hydroxyphenyl)-2,5-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C14H14ClNO3S/c1-9-7-14(10(2)6-13(9)15)20(18,19)16-11-4-3-5-12(17)8-11/h3-8,16-17H,1-2H3 |
InChIキー |
NMARBJRDEZHITO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1Cl)C)S(=O)(=O)NC2=CC(=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


amine](/img/new.no-structure.jpg)
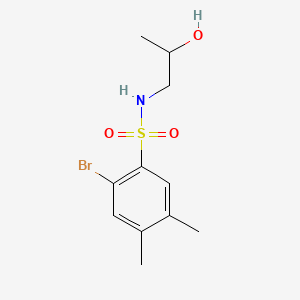
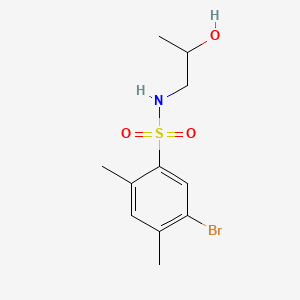
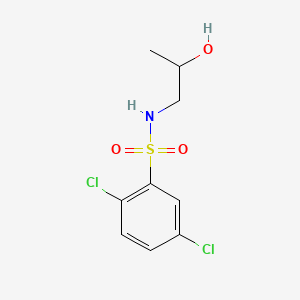

![1-[(2,5-Dibromophenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B1185612.png)
